molecular formula C10H10ClN3 B2604693 5-Chloro-2,3-dimethylquinoxalin-6-amine CAS No. 2230803-94-6

5-Chloro-2,3-dimethylquinoxalin-6-amine

Cat. No. B2604693
M. Wt: 207.66
InChI Key: ZXCRQVPYLDCAOI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylquinoxalin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a quinoxaline ring, which is a six-membered aromatic ring fused with a pyrazine ring. The presence of a chloro group and two methyl groups in the quinoxaline ring makes it a unique compound with distinctive properties.

Scientific Research Applications

Anticancer Properties

5-Chloro-2,3-dimethylquinoxalin-6-amine and its derivatives have been a subject of interest in cancer research. A study by Kapadiya and Khunt (2018) focused on the synthesis of purine-based compounds, integrating quinoxaline structures for their potent activity against cancer. The research highlighted the inherent versatility of these compounds and their significant cytotoxic effects against specific cancer cell lines, showing promise as therapeutic agents for non-small cell lung cancer (Kapadiya & Khunt, 2018).

Antimicrobial Properties

The compound and its related structures have been explored for antimicrobial applications as well. Singh et al. (2010) synthesized various quinoxaline derivatives, aiming to optimize antimicrobial activity. They focused on molecular transformations around the quinoxaline nucleus, producing new compounds expected to possess significant antimicrobial properties (Singh, Deivedi, Hashim, & Singhal, 2010).

Broad Applications in Heterocyclic Chemistry

The versatility of 5-Chloro-2,3-dimethylquinoxalin-6-amine extends to the broader field of heterocyclic chemistry. Researchers have utilized it for synthesizing various heterocyclic systems, exploring its potential in creating novel compounds with diverse biological activities. The synthesis processes often involve intricate molecular transformations, leading to the creation of compounds with potential antimicrobial, anticancer, and other therapeutic properties, as evidenced in the studies by Ibrahim et al. (2022) and others (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).

properties

IUPAC Name

5-chloro-2,3-dimethylquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRQVPYLDCAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dimethylquinoxalin-6-amine

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